molecular formula C18H14BrN5O B3297147 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 895093-68-2

5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B3297147
CAS No.: 895093-68-2
M. Wt: 396.2 g/mol
InChI Key: FNHFYKORABUDBP-UHFFFAOYSA-N
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Description

5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a complex organic compound that features a combination of triazole and oxadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of azides and alkynes.

    Condensation Reactions: Formation of the oxadiazole ring via condensation of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole apart is its unique combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O/c1-11-3-5-13(6-4-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-9-7-14(19)8-10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHFYKORABUDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

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